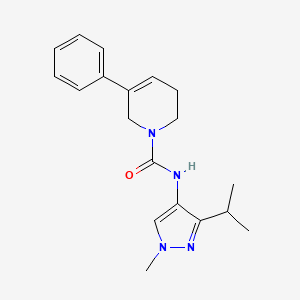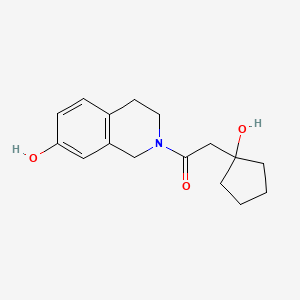![molecular formula C11H14ClN3O B6623799 (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as "compound X" in scientific literature.
Wissenschaftliche Forschungsanwendungen
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in drug development. This compound has been shown to have inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of various diseases. Some of the diseases that (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been studied for include cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide are dependent on the specific enzymes and receptors that it inhibits. Inhibition of HDACs has been shown to result in the upregulation of certain genes, which can lead to the inhibition of cancer cell growth. Inhibition of protein kinases has been shown to result in the inhibition of cellular signaling pathways, which can lead to the inhibition of cancer cell growth and the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide in lab experiments is its high yield and cost-effectiveness. In addition, this compound has been extensively studied, making it a well-characterized compound for use in scientific research. However, one limitation of using (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide. One direction is the further characterization of its mechanism of action, particularly its effects on specific enzymes and receptors. Another direction is the development of more specific inhibitors of HDACs and protein kinases, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Finally, the use of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide in combination with other compounds could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide involves a multistep process. The first step involves the reaction of 5-chloropyridine-2-carbaldehyde with pyrrolidine in the presence of a base. The resulting intermediate is then reacted with an appropriate amine to yield the final product. The yield of the final product is typically high, making this synthesis method efficient and cost-effective.
Eigenschaften
IUPAC Name |
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-8-3-4-9(14-6-8)7-15-11(16)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,7H2,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQXSCYCQKERMS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)
![3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)
![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)

![N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6623783.png)
![5-chloro-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6623801.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)

![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)